molecular formula C20H18N4O B5731272 N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1-naphthylurea

N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1-naphthylurea

Cat. No. B5731272
M. Wt: 330.4 g/mol
InChI Key: BICZVOCHZXQWOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1-naphthylurea, also known as DMNB-naphthylurea, is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound is known to possess a unique mechanism of action that makes it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1-naphthylurealurea involves the selective inhibition of protein kinase activity. This compound binds to the ATP-binding site of protein kinases, thereby preventing the transfer of phosphate groups to target proteins. This inhibition can have a wide range of effects on cellular processes, depending on the specific protein kinase being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1-naphthylurealurea are highly dependent on the specific protein kinase being targeted. In general, this compound is known to affect cellular processes such as cell growth, differentiation, and apoptosis. It has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1-naphthylurealurea is its selective inhibition of protein kinase activity. This allows researchers to study the specific role of these enzymes in various cellular processes. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research on N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1-naphthylurealurea. Some of the most promising areas of study include the development of new analogs with improved selectivity and potency, the identification of new protein kinase targets, and the investigation of the compound’s potential therapeutic applications in various diseases.
In conclusion, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1-naphthylurealurea is a valuable tool for scientific research due to its unique mechanism of action and potential therapeutic applications. Further research is needed to fully understand the compound’s effects on cellular processes and to develop new analogs with improved properties.

Synthesis Methods

N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1-naphthylurealurea can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1,2-dimethyl-1H-benzimidazole with 1-naphthylisocyanate in the presence of a suitable catalyst. The resulting product can be purified using standard chromatographic techniques.

Scientific Research Applications

N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1-naphthylurealurea has been used in a wide range of scientific research applications. One of the most important applications is in the study of protein kinase activity. This compound is known to selectively inhibit the activity of certain protein kinases, making it a valuable tool for studying the role of these enzymes in various cellular processes.

properties

IUPAC Name

1-(1,2-dimethylbenzimidazol-5-yl)-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-13-21-18-12-15(10-11-19(18)24(13)2)22-20(25)23-17-9-5-7-14-6-3-4-8-16(14)17/h3-12H,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICZVOCHZXQWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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